MAGNESIUM MESO-TETRAPHENYLPORPHINE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium meso-tetraphenylporphine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a porphyrin-based compound of interest in molecular electronics and supramolecular building blocks .

Synthesis Analysis

Tetraphenylporphyrin, a compound similar to Magnesium meso-tetraphenylporphine, was first synthesized in 1935 by Rothemund, who caused benzaldehyde and pyrrole to react in a sealed bomb at 150 °C for 24 hours . Adler and Longo modified the Rothemund method by allowing benzaldehyde and pyrrole to react for 30 minutes in refluxing propionic acid (141 °C) open to the air . Despite its modest yields, the synthesis of H2TPP is a common experiment in university teaching labs . Highly efficient routes to H2TPP and many analogues involve the air-free condensation of the pyrrole and aldehyde to give the porphyrinogen .

Molecular Structure Analysis

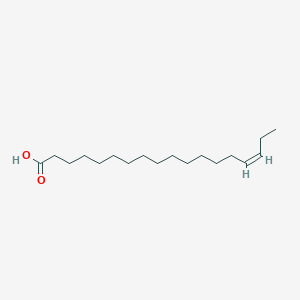

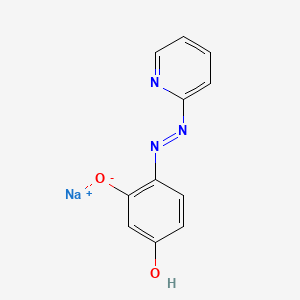

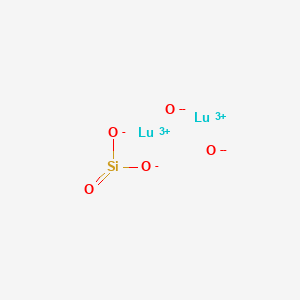

The molecular weight of Magnesium meso-tetraphenylporphine is 637.04 . The IUPAC name is magnesium;2,7,12,17-tetraphenylporphyrin-21,22-diide . The SMILES representation is C1=CC=C (C=C1)C2=CC3=CC4=C (C=C ( [N-]4)C=C5C (=CC (=N5)C=C6C (=CC (=N6)C=C2 [N-]3)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9. [Mg+2] .

Physical And Chemical Properties Analysis

Magnesium meso-tetraphenylporphine is a purple crystal . It is insoluble in water . The specific gravity, odor, and other physical properties are not provided in the search results.

Scientific Research Applications

Molecular Electronics

Magnesium meso-tetraphenylporphine is a compound of interest in molecular electronics . Molecular electronics is a branch of nanotechnology that uses molecular building blocks to create electronic components. Because of its unique properties, Magnesium meso-tetraphenylporphine is used in the design and construction of electronic devices at the molecular scale .

Supramolecular Building Blocks

This compound is often used to construct structures in supramolecular chemistry . Supramolecular chemistry is the study of entities of greater complexity than individual molecules, assemblies of molecules that bond via intermolecular forces. The structures built using Magnesium meso-tetraphenylporphine can be used in a variety of applications, including materials science, medicine, and electronics .

3. Sensitizer for Photochemical Generation of Singlet Oxygen Magnesium meso-tetraphenylporphine finds its application as a sensitizer used for the photochemical generation of singlet oxygen . Singlet oxygen is a high-energy form of oxygen that is reactive and can be used in various chemical reactions. This makes Magnesium meso-tetraphenylporphine valuable in fields like photodynamic therapy .

Photosensitizing Agent in Cellular Imaging

In cellular imaging and time-domain fluorescence lifetime imaging (FLIM) studies, Magnesium meso-tetraphenylporphine disulfonate (a derivative of Magnesium meso-tetraphenylporphine) has been used as a photosensitizing agent . It helps in the visualization of cellular structures and processes .

5. Photodynamic Therapy (PDT) and Photochemical Internalisation (PCI) Magnesium meso-tetraphenylporphine disulfonate is known to be an effective model photosensitizer for both Photodynamic Therapy (PDT) and Photochemical Internalisation (PCI) . PDT is a treatment that uses light-sensitive compounds to destroy cancer cells, while PCI is a technology for delivering macromolecules into the cytosol of cells .

Biochemical Reagent

Magnesium meso-tetraphenylporphine is also used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research and analysis. They can be used to test for the presence of various compounds, to synthesize new compounds, or to alter the structure of existing compounds .

Safety and Hazards

Magnesium meso-tetraphenylporphine may cause slight to mild irritation of the skin. Dust may be irritating to the nose, mucous membranes, and respiratory tract . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

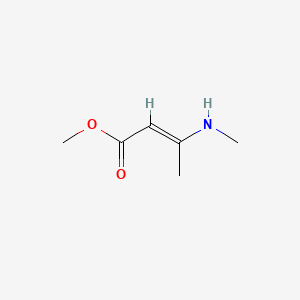

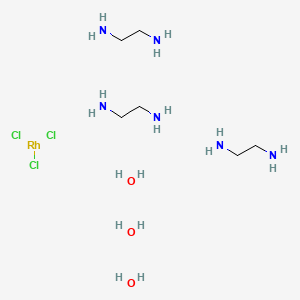

| { "Design of the Synthesis Pathway": "The synthesis of Magnesium meso-tetraphenylporphine can be achieved through a modified Adler-Longo reaction. This involves the reaction of pyrrole with benzaldehyde followed by condensation with acetone and oxidation with iron(III) chloride. The resulting porphyrin is then metallated with magnesium acetate to form the final product.", "Starting Materials": [ "Pyrrole", "Benzaldehyde", "Acetone", "Iron(III) chloride", "Magnesium acetate" ], "Reaction": [ "Step 1: Pyrrole is reacted with benzaldehyde in the presence of an acid catalyst to form 5-phenyl-2,3-dihydropyrrole.", "Step 2: The resulting intermediate is then condensed with acetone in the presence of a base catalyst to form 5-phenyl-3,4-dimethyl-2,3-dihydropyrrole.", "Step 3: The dihydropyrrole is then oxidized with iron(III) chloride to form the corresponding porphyrin.", "Step 4: The porphyrin is then metallated with magnesium acetate to form Magnesium meso-tetraphenylporphine." ] } | |

CAS RN |

14640-21-2 |

Product Name |

MAGNESIUM MESO-TETRAPHENYLPORPHINE |

Molecular Formula |

C44H28MgN4 |

Molecular Weight |

637.02 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B1143791.png)